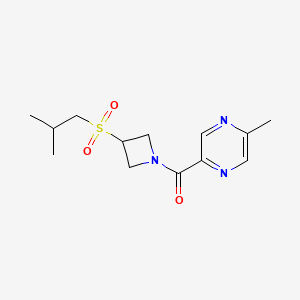

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-9(2)8-20(18,19)11-6-16(7-11)13(17)12-5-14-10(3)4-15-12/h4-5,9,11H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUZPQAFHYJFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities, particularly as a GPCR (G-protein-coupled receptor) agonist. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two primary components:

- Azetidine ring : A four-membered nitrogen-containing ring that influences the compound's interaction with biological targets.

- 5-Methylpyrazine moiety : A heterocyclic aromatic component that may contribute to the compound's pharmacological properties.

Research indicates that compounds with azetidine and pyrazine structures can act on various biological pathways. The specific mechanism of action for this compound involves interaction with GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. This interaction may lead to effects on metabolic pathways, particularly those related to obesity and diabetes management .

Pharmacological Effects

- GPCR Agonism : The compound has been identified as a potential agonist for specific GPCRs, which are implicated in metabolic regulation. This suggests its utility in treating conditions like obesity and diabetes .

- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds can exhibit anti-inflammatory effects, which may be relevant in chronic inflammatory diseases .

Case Studies

A study conducted on various azetidine derivatives demonstrated their efficacy in modulating metabolic pathways through GPCR activation. In vivo experiments showed significant reductions in body weight and improvements in glucose tolerance in animal models treated with these compounds .

Synthesis and Metabolism

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone involves several steps:

- Formation of the azetidine ring through nucleophilic substitution reactions.

- Coupling with the pyrazine derivative , which enhances the overall stability and bioactivity of the molecule.

Metabolic studies using HPLC-MS/MS have identified key metabolites formed during biotransformation, indicating how the body processes this compound and its potential active forms .

Data Table: Biological Activity Overview

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone exhibit significant antimicrobial properties. In a study investigating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic agent .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the modulation of apoptosis-related proteins, which could lead to the development of new cancer therapies .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in animal models of inflammation. It was effective in reducing markers of inflammation such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, demonstrating significant inhibition at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment for resistant strains .

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with significant changes observed at concentrations as low as 10 μM. This suggests that the compound could be further developed into a therapeutic agent for lung cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s design shares features with other azetidine- and pyrazine-containing methanones, but key differences in substituents and ring systems lead to divergent physicochemical and pharmacokinetic properties. Below is a detailed analysis:

Substituent Effects on Pharmacokinetics

- AZD1979 [(3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone]: Key Difference: AZD1979 incorporates a spiro-oxetanylazetidinyl group, which enhances metabolic stability and solubility compared to simple azetidine derivatives. In contrast, the target compound’s isobutylsulfonyl group increases hydrophilicity but may reduce membrane permeability due to its bulkier, polar nature .

- Pyrazole-Indanone Methanones (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives): Key Difference: These compounds lack the azetidine ring but share the methanone core. The pyrazoline/indanone systems prioritize planar aromatic interactions, whereas the target compound’s 3D azetidine-pyrazine architecture may favor binding to allosteric or sterically constrained targets .

Heterocyclic Ring Systems

- Pyrazine vs. Oxadiazole/Oxetane: The 5-methylpyrazine in the target compound offers two nitrogen atoms for hydrogen bonding, whereas AZD1979’s oxadiazole and oxetane groups provide oxygen-based polarity.

Azetidine vs. Larger Rings :

Azetidine’s smaller ring size increases ring strain but improves metabolic stability over five- or six-membered analogs (e.g., pyrrolidines or piperidines). The sulfonyl group may further mitigate oxidative metabolism compared to unsubstituted azetidines .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability : The isobutylsulfonyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to unsubstituted azetidines, as seen in AZD1979’s spirocyclic system .

- Synthetic Complexity : Introducing the sulfonyl group likely adds steps compared to spiro ring formation, impacting scalability.

Q & A

Basic Question: What are the optimal synthetic routes for (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone?

Methodological Answer:

The synthesis typically involves three key steps: (1) formation of the azetidine ring, (2) sulfonylation with isobutylsulfonyl chloride, and (3) coupling with 5-methylpyrazine-2-carbonyl. Critical parameters include:

- Step 1 : Azetidine ring synthesis via cyclization of 1,3-dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .

- Step 2 : Sulfonylation using isobutylsulfonyl chloride in dichloromethane with triethylamine as a base, monitored by TLC for completion .

- Step 3 : Coupling via nucleophilic acyl substitution using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous THF .

Validation : Intermediate purity should be confirmed via HPLC (≥95%) and NMR (e.g., ¹H-NMR for sulfonyl proton shifts at δ 3.2–3.5 ppm) .

Basic Question: How is the compound structurally characterized in academic research?

Methodological Answer:

Characterization relies on:

- X-ray crystallography : Resolve the azetidine ring conformation and sulfonyl-pyrazine spatial arrangement using SHELX software (e.g., SHELXL for refinement; PDB deposition recommended) .

- Spectroscopy :

- ¹³C-NMR : Identify carbonyl carbons (C=O at ~170 ppm) and pyrazine aromatic carbons (δ 140–150 ppm).

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₃O₃S: 338.1274) .

- FT-IR : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and pyrazine C=N vibrations (1600–1500 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Comparative assays : Re-test the compound alongside positive controls (e.g., kinase inhibitors for enzymatic studies) under standardized ATP concentrations and pH .

- Purity reassessment : Use preparative HPLC to isolate batches with ≥99% purity and re-evaluate IC₅₀ values .

- Structural analogs : Synthesize derivatives (e.g., replacing isobutylsulfonyl with methylsulfonyl) to isolate structure-activity relationships .

Data Analysis : Apply statistical tools like ANOVA to compare activity across batches and identify outliers .

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., MAPK) with a grid box centered on the ATP-binding site. Key parameters:

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- Validation : Cross-reference with experimental SPR (surface plasmon resonance) data for binding kinetics (e.g., KD ≤ 1 µM) .

Basic Question: What solvents and catalysts optimize the sulfonylation step?

Methodological Answer:

- Solvents : Dichloromethane (DCM) or THF for solubility and inertness; avoid protic solvents to prevent side reactions .

- Catalysts : Triethylamine (2.5 eq.) as a base; DMAP (4-dimethylaminopyridine, 0.1 eq.) accelerates sulfonyl chloride activation .

- Reaction Monitoring : Track by TLC (Rf 0.5 in ethyl acetate/hexane 1:1) and quench with ice water to isolate intermediates .

Advanced Question: How does the azetidine ring’s strain influence reactivity in derivatization?

Methodological Answer:

The four-membered azetidine ring exhibits angle strain (≈90° bond angles), enhancing susceptibility to:

- Ring-opening : React with nucleophiles (e.g., amines) in DMF at 80°C to form linear intermediates .

- Electrophilic substitution : Direct bromination at the 3-position using NBS (N-bromosuccinimide) under UV light .

Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (k ≈ 10⁻³ s⁻¹ for ring-opening) .

Basic Question: What analytical techniques quantify degradation products under physiological conditions?

Methodological Answer:

- LC-MS/MS : Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Detect hydrolyzed products (e.g., 5-methylpyrazine-2-carboxylic acid) using a C18 column and ESI+ mode .

- Stability Criteria : Degradation ≤10% under accelerated conditions (40°C/75% RH) over 4 weeks .

Advanced Question: How to design experiments validating the compound’s selectivity across kinase families?

Methodological Answer:

- Panel screening : Test against 50+ kinases (e.g., KinomeScan) at 1 µM concentration; selectivity score ≤0.01 indicates high specificity .

- Crystal structures : Co-crystallize with off-target kinases (e.g., PKA) to identify steric clashes with the isobutylsulfonyl group .

- CRISPR knockouts : Use HEK293 cells with kinase deletions to confirm on-target effects in viability assays .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and chemical goggles; avoid inhalation (use fume hoods for powder handling) .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

- Acute toxicity : Refer to LD₅₀ data from zebrafish assays (e.g., LC₅₀ ≥ 100 mg/L) .

Advanced Question: How to address low yields in the final coupling step?

Methodological Answer:

Low yields (e.g., <30%) often stem from steric hindrance. Solutions include:

- Microwave-assisted synthesis : Run at 100°C for 10 minutes to enhance reaction efficiency .

- Protecting groups : Temporarily protect the pyrazine nitrogen with Boc groups, removed later via TFA .

- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling if aryl halides are intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.